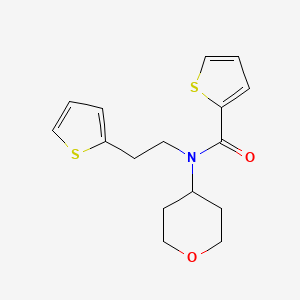

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Description

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core substituted with a tetrahydro-2H-pyran-4-yl group and a 2-(thiophen-2-yl)ethyl moiety.

Properties

IUPAC Name |

N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-16(15-4-2-12-21-15)17(13-6-9-19-10-7-13)8-5-14-3-1-11-20-14/h1-4,11-13H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMOWMWMNNOARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the tetrahydro-2H-pyran-4-yl group: This can be achieved through the hydrogenation of 2H-pyran.

Attachment of the thiophene-2-yl group: This step may involve the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled with the tetrahydro-2H-pyran-4-yl group using coupling reagents such as EDCI or DCC.

Formation of the carboxamide bond: The final step involves the formation of the carboxamide bond through the reaction of the intermediate with an amine or amide reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-CPBA or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or borane can be employed.

Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group may yield the corresponding amine.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that compounds containing thiophene rings can exhibit significant anticancer activity. The mechanism often involves inducing apoptosis in cancer cells, with studies suggesting that the tetrahydropyran structure enhances cell permeability and bioavailability, making it a promising candidate for cancer therapeutics.

2. Antimicrobial Activity

Similar compounds have shown effectiveness against various bacterial strains. The antimicrobial mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. This property makes it valuable in developing new antibiotics.

3. Anti-inflammatory Effects

Compounds with structural similarities have been reported to possess anti-inflammatory properties. These effects may arise from inhibiting pro-inflammatory cytokines or modulating signaling pathways associated with inflammation, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

1. Evaluation of Antisecretory Activity

A study evaluated thioamide derivatives for antisecretory and antiulcer activities using the Shay method. The results demonstrated significant activity compared to traditional medications like cimetidine, suggesting potential therapeutic applications in gastrointestinal disorders.

2. In Vivo Studies

In vivo studies have shown that similar compounds can reduce ulcer formation in stress-induced models, indicating their potential use in treating gastric ulcers. These findings underscore the importance of further research into their pharmacological profiles.

3. Structure-Activity Relationship (SAR) Studies

Research into SAR has revealed that modifications to both the thiophene and tetrahydropyran moieties can significantly affect biological activity. For instance, increasing electron density on the thiophene ring has been correlated with enhanced anticancer efficacy, highlighting the importance of structural optimization in drug design .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis; enhances cell permeability; potential for cancer therapy |

| Antimicrobial | Disrupts bacterial membranes; inhibits metabolic pathways; effective against various bacterial strains |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; modulates inflammatory pathways |

Mechanism of Action

The mechanism of action of N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structure : Replaces the tetrahydro-2H-pyran and thiophen-ethyl groups with a nitro-substituted phenyl ring.

- Key Features :

Quinolone-Thiophene Hybrids ()

- Examples: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones.

- Structure: Integrate thiophene-oxoethyl or oximinoethyl groups with quinolone antibiotics.

- Key Features :

- Bioactivity : Superior broad-spectrum antibacterial activity compared to simple carboxamides, attributed to dual-targeting (DNA gyrase and topoisomerase IV inhibition) .

4-Acetamido-3-(benzyloxy)-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide ()

- Structure : Shares the tetrahydro-2H-pyran-4-yl ethyl group but replaces thiophene with a benzamide core.

- Key Features :

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide ()

- Structure: Retains the tetrahydropyran-carboxamide backbone but substitutes the thiophen-ethyl group with an aminophenyl moiety.

- Likely used as an intermediate in synthesizing kinase inhibitors or receptor antagonists .

Comparative Analysis Table

Key Differences and Implications

Substituent Effects on Bioactivity: Nitro vs. Quinolone Hybrids (): Superior antibacterial activity due to dual enzymatic targeting, absent in carboxamide-only structures.

Solubility and Pharmacokinetics :

- Tetrahydropyran rings (Target Compound, ) improve solubility compared to purely aromatic analogs .

- Piperazinyl groups () further enhance water solubility and tissue penetration .

Therapeutic Targets :

- Bromodomain inhibitors () vs. antimicrobials (): Substituent choice dictates target specificity.

Biological Activity

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant research findings.

The compound can be synthesized through multi-step organic reactions, typically involving the formation of an amide bond between a carboxylic acid derivative and an amine. The synthetic route may include:

- Formation of the Amide Bond : Reacting a carboxylic acid derivative (e.g., acid chloride) with an amine containing tetrahydropyran and thiophen-2-ylmethyl groups.

- Cyclization Reactions : Involving appropriate precursors to form the tetrahydropyran ring.

- Functional Group Interconversions : Modifying functional groups to introduce desired substituents at specific positions on the molecule.

Anticancer Properties

Research has indicated that thiophene carboxamide derivatives exhibit significant anticancer activity, particularly as biomimetics of established anticancer agents like Combretastatin A-4 (CA-4). A study demonstrated that certain thiophene derivatives showed inhibitory effects on Hep3B cancer cell lines with IC50 values ranging from 5.46 µM to 12.58 µM, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2b | Hep3B | 5.46 | Tubulin binding |

| 2e | Hep3B | 12.58 | Tubulin binding |

| CA-4 | Hep3B | ~10 | Microtubule disruption |

The compounds demonstrated a unique interaction pattern comparable to CA-4 and colchicine within the tubulin-binding pocket, suggesting that their structural features contribute to their biological efficacy .

Receptor Inhibition

Another aspect of biological activity is the inhibition of specific receptors involved in disease processes. For instance, derivatives containing tetrahydropyran have been identified as potent inhibitors of ALK5 (activin-like kinase 5), a receptor implicated in tumorigenesis and fibrosis. One such derivative exhibited an IC50 value of 25 nM against ALK5 autophosphorylation, demonstrating its potential for therapeutic applications in cancer treatment .

The mechanisms through which N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide exerts its biological effects include:

- Microtubule Disruption : Similar to CA-4, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Receptor Modulation : Inhibition of ALK5 leads to reduced signaling pathways associated with tumor growth and fibrosis .

Case Studies

In a notable case study, a series of thiophene derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the thiophene structure significantly influenced their potency against specific targets. For example, compounds with additional halogen substitutions exhibited improved activity against Hep3B cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis involves coupling thiophene-2-carboxylic acid derivatives with amines. For example:

- Step 1 : Prepare the tetrahydro-2H-pyran-4-amine intermediate via reductive amination or protection/deprotection strategies (e.g., using 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate for THP protection) .

- Step 2 : React 2-(thiophen-2-yl)ethylamine with thiophene-2-carbonyl chloride in acetonitrile under reflux to form the amide bond .

- Step 3 : Purify via column chromatography and confirm purity using HPLC (≥98%) .

Q. How should researchers characterize this compound to confirm its structure?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify hydrogen/carbon environments (e.g., thiophene protons at δ 6.8–7.5 ppm and pyran oxygen proximity effects) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reaction Solvents : Use anhydrous solvents (e.g., THF or CH₂Cl₂) to minimize side reactions .

- Catalyst Screening : Test coupling agents like EDCl/HOBt vs. DCC for amide bond efficiency .

- Temperature Control : Optimize reflux times (e.g., 1–3 hours) to balance conversion and decomposition .

- Intermediate Purity : Pre-purify tetrahydro-2H-pyran-4-amine via recrystallization to avoid cross-contamination .

Q. How do structural modifications at the tetrahydro-2H-pyran or thiophene moieties affect biological activity?

- Methodological Answer :

- Thiophene Substitutions : Replace the 2-thiophenethyl group with 3-thiophene or furan derivatives to assess antibacterial activity changes (e.g., MIC values against S. aureus) .

- Pyran Modifications : Introduce methyl or halogen substituents on the pyran ring to study steric/electronic effects on solubility and target binding (e.g., logP measurements via HPLC) .

- SAR Studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) .

Q. How can conflicting solubility data from different studies be resolved?

- Methodological Answer :

- Analytical Consistency : Standardize solvent systems (e.g., DMSO vs. aqueous buffers) and measure solubility via UV-Vis at λmax .

- Crystallinity Analysis : Use XRD to identify polymorphic forms affecting solubility .

- Purity Verification : Eliminate impurities (e.g., unreacted amines) via preparative HPLC, as contaminants can skew solubility profiles .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic routes?

- Methodological Answer :

- Reagent Quality : Impurities in starting materials (e.g., 2-(thiophen-2-yl)ethylamine) can reduce yields; use ≥99% purity reagents .

- Reaction Monitoring : Track reaction progress via TLC or in-situ IR to halt reactions at optimal conversion points .

- Scale Effects : Pilot small-scale reactions (1–5 mmol) before scaling up; yields often drop at larger scales due to mixing inefficiencies .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .

- Caco-2 Permeability : Assess intestinal absorption potential via monolayer transport assays .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.